Phenethyl methanesulfonate chemical properties and structure
Phenethyl methanesulfonate chemical properties and structure
An In-depth Technical Guide to Phenethyl Methanesulfonate: Properties, Synthesis, and Application
Executive Summary: Phenethyl methanesulfonate (phenethyl mesylate) is a crucial intermediate in modern organic synthesis, particularly within the pharmaceutical industry. As an alkylating agent, its utility is defined by the exceptional leaving group ability of the methanesulfonate (mesylate) moiety, which facilitates efficient nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic signature, a robust synthesis protocol with mechanistic insights, and its application in drug development. Furthermore, it outlines the critical safety and handling procedures required for this class of compounds.
The Role of Mesylates in Modern Synthesis
In the landscape of drug development and fine chemical synthesis, the efficient transformation of functional groups is paramount. Alcohols, while abundant and versatile precursors, are often challenging substrates for direct nucleophilic substitution due to the poor leaving group nature of the hydroxide ion (HO⁻), a strong base.[1] The conversion of an alcohol to a sulfonate ester, such as a methanesulfonate (mesylate), is a foundational strategy to "activate" the hydroxyl group.[2]
The resulting mesylate is an excellent leaving group because its conjugate acid, methanesulfonic acid, is a strong acid, meaning the mesylate anion is a very weak and stable base.[1] This stability is conferred by the delocalization of the negative charge across the three oxygen atoms via resonance.[1] Phenethyl methanesulfonate thus serves as a potent electrophile, enabling the facile introduction of the valuable phenethyl moiety into a wide range of molecular scaffolds.[3]
Core Chemical and Physical Properties
Chemical Identity
Phenethyl methanesulfonate is an organic compound featuring a phenethyl group bonded to the oxygen of a methanesulfonate functional group.[3]
| Identifier | Value |
| IUPAC Name | 2-phenylethyl methanesulfonate[3] |
| Common Synonyms | Phenethyl mesylate, Methanesulfonic acid 2-phenylethyl ester[3] |
| CAS Number | 20020-27-3[4] |
| Molecular Formula | C₉H₁₂O₃S[3] |
| Molecular Weight | 200.26 g/mol [3] |
| SMILES | CS(=O)(=O)OCCC1=CC=CC=C1[3] |
| InChIKey | NCLPKLKVZDQOFW-UHFFFAOYSA-N[3] |
Physicochemical Properties
The compound is a clear liquid under standard conditions, a property that influences its handling and reaction setup.[3] Predicted and known properties are summarized below.
| Property | Value | Reference |
| Physical State | Clear Liquid (at 20°C) | [3] |
| Boiling Point | 358.1 ± 21.0 °C (Predicted) | [4] |
| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temp. | 2-7°C (Refrigerated) | [3] |
Molecular Structure and Spectroscopic Signature
Structural Elucidation
The structure of phenethyl methanesulfonate is straightforward, consisting of the phenethyl group (C₆H₅CH₂CH₂–), an ester linkage (–O–), and the methanesulfonyl group (CH₃SO₂–).
Caption: Chemical structure of 2-phenylethyl methanesulfonate.
Spectroscopic Analysis
Spectroscopic analysis is critical for confirming the identity and purity of phenethyl methanesulfonate post-synthesis.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.
-
A singlet for the methyl protons of the mesylate group (–SO₂CH ₃) at approximately δ 2.9-3.1 ppm (3H).[5]
-
A triplet for the methylene protons attached to the phenyl ring (–CH ₂Ph) at approximately δ 2.9-3.0 ppm (2H).
-
A triplet for the methylene protons attached to the sulfonate oxygen (–OCH ₂–) at approximately δ 4.3-4.5 ppm .[5]
-
A multiplet for the aromatic protons of the phenyl group (–C₆H ₅) at approximately δ 7.2-7.4 ppm (5H).
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will display characteristic shifts.
-
The methyl carbon of the mesylate group (–SO₂C H₃) around δ 37-39 ppm .
-
The methylene carbon attached to the phenyl ring (–C H₂Ph) around δ 35-37 ppm .
-
The methylene carbon attached to the oxygen (–OC H₂–) around δ 69-71 ppm .
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Aromatic carbons (C ₆H₅) between δ 126-138 ppm .
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence of the sulfonate ester functional group.
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Strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching, appearing at approximately 1350-1365 cm⁻¹ and 1170-1180 cm⁻¹ , respectively.[5][6]
-
C-O stretching will be observed around 1000 cm⁻¹ .
-
C-H stretching from the aromatic and aliphatic portions will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ , respectively.
-
-
MS (Mass Spectrometry): Electron impact mass spectrometry will result in characteristic fragmentation patterns.
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The molecular ion peak (M⁺) at m/z = 200 .
-
A prominent peak at m/z = 105 corresponding to the phenethyl cation [C₆H₅CH₂CH₂]⁺.
-
A base peak at m/z = 91 due to the highly stable tropylium cation, formed by rearrangement of the benzyl fragment [C₆H₅CH₂]⁺.[7]
-
A fragment at m/z = 121 , corresponding to the loss of the methanesulfonyl radical [M - •SO₂CH₃].
-
Chemical Reactivity and Mechanism of Action
The Mesylate as a Superior Leaving Group
The synthetic power of phenethyl methanesulfonate stems from its reactivity in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism. The driving force is the conversion of the C-O bond into a C-Nu bond (where Nu is the nucleophile) by displacing the weakly basic and resonance-stabilized methanesulfonate anion.[1]
Mechanism of Alkylation
The Sₙ2 reaction involves a backside attack by the nucleophile on the carbon atom bonded to the mesylate group. This concerted mechanism results in the inversion of stereochemistry at the electrophilic carbon, a critical consideration in the synthesis of chiral molecules.[2]
Caption: Generalized Sₙ2 mechanism for phenethyl methanesulfonate.
Synthesis and Purification Protocol
The synthesis of phenethyl methanesulfonate is reliably achieved by reacting 2-phenylethanol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[5]
Synthesis Workflow
Caption: Workflow for the synthesis of phenethyl methanesulfonate.
Step-by-Step Protocol with Rationale
-
Reagent Setup: To a solution of 2-phenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq).
-
Rationale: DCM is an inert solvent that dissolves the reactants well. A nitrogen atmosphere prevents side reactions with atmospheric moisture. A slight excess of the sulfonyl chloride ensures complete consumption of the starting alcohol.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling controls the reaction rate, prevents the formation of undesired byproducts, and improves safety.
-
-
Base Addition: Slowly add triethylamine (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Rationale: Triethylamine is a non-nucleophilic base that scavenges the HCl generated during the reaction. HCl must be neutralized to prevent it from protonating the starting alcohol or causing decomposition. Dropwise addition is crucial to manage the exotherm.[5]
-
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-7 hours. Monitor the reaction by TLC or HPLC.
-
Rationale: The initial low temperature ensures controlled esterification. Allowing the reaction to warm to room temperature drives it to completion.
-
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally, saturated brine.
-
Rationale: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer, initiating the drying process.[5]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Rationale: Complete removal of water is essential before removing the solvent. Rotary evaporation efficiently removes the volatile DCM.
-
-
Purification: Purify the crude oil via silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
-
Rationale: Chromatography separates the desired product from any unreacted starting material and nonpolar byproducts, yielding the pure phenethyl methanesulfonate.[8]
-
Applications in Drug Development and Research
Phenethyl methanesulfonate is not typically a final active pharmaceutical ingredient (API) but rather a high-value intermediate. Its primary role is to serve as a precursor for introducing the phenethyl group, which is a common structural motif in many biologically active compounds.
A key application is in the synthesis of complex chiral amines. For example, it is used as an intermediate in the synthesis of tert-butyl (1R)-2-cyano-1-phenylethylcarbamate, where a cyanide nucleophile displaces the mesylate group.[3][8] This reaction is a critical step in building molecules with precise stereochemistry, which is often essential for pharmacological activity.
Safety, Handling, and Toxicology
Hazard Identification
Phenethyl methanesulfonate belongs to the family of alkylating agents. Compounds in this class, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are known to be potent mutagens and are considered suspected carcinogens.[9] They can alkylate nucleophilic sites on DNA, leading to genetic damage.[9] The compound should be handled as a hazardous substance.
Safe Handling and Storage Protocols
-
Engineering Controls: Always handle phenethyl methanesulfonate inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably in a refrigerator at 2-7°C.[3]
Decontamination and Disposal
Spills should be absorbed with an inert material (e.g., vermiculite) and placed in a sealed container for hazardous waste disposal. All waste materials contaminated with phenethyl methanesulfonate must be disposed of according to institutional and local environmental regulations for hazardous chemical waste.
Conclusion
Phenethyl methanesulfonate is an indispensable tool in the arsenal of the modern synthetic chemist. Its value lies in the predictable and efficient reactivity conferred by the mesylate group, transforming the chemically inert hydroxyl group of phenylethanol into an excellent leaving group. This activation enables a broad range of nucleophilic substitution reactions crucial for the construction of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.
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